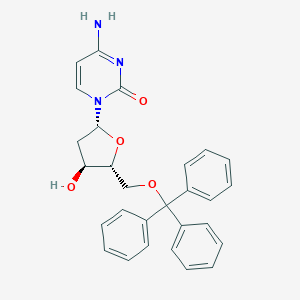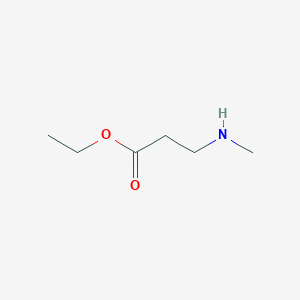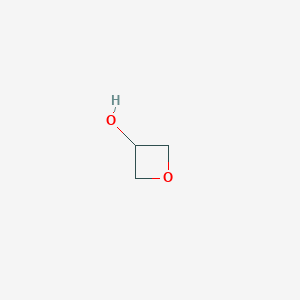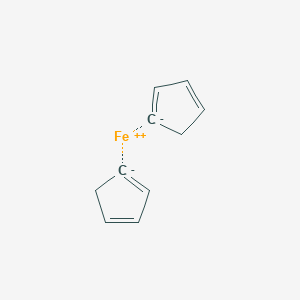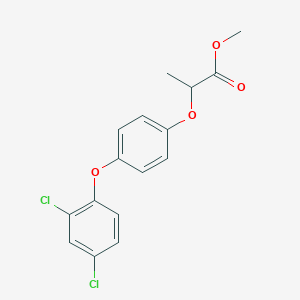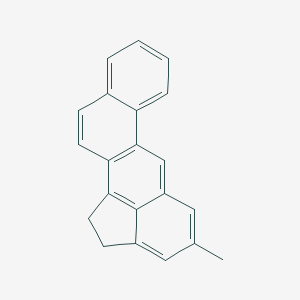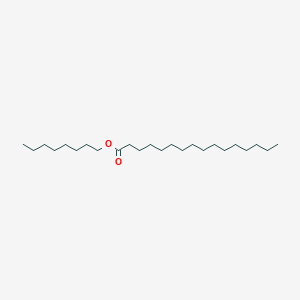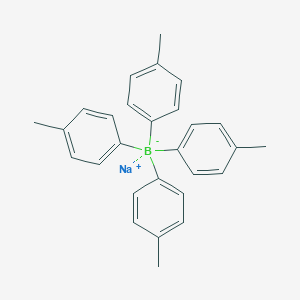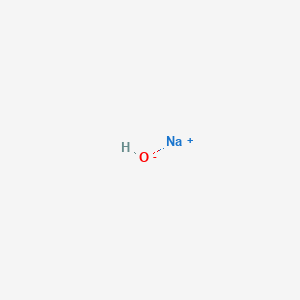
Norbudrine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbudrine typically involves the reaction of benzyl alcohol derivatives with cyclobutylamine under specific conditions. The process includes several steps:
Formation of the Intermediate: Benzyl alcohol is reacted with a suitable halogenating agent to form a benzyl halide intermediate.
Amination: The benzyl halide intermediate is then treated with cyclobutylamine to form the desired this compound compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Norbudrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized products.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Norbudrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying sympathomimetic agents and their interactions.
Biology: Investigated for its effects on bronchial muscle relaxation and respiratory function.
Medicine: Explored for its potential in treating asthma and other respiratory disorders.
Industry: Utilized in the development of new bronchospasmolytic drugs and formulations.
Mechanism of Action
Norbudrine exerts its effects by acting on adrenergic receptors in the bronchial muscles. It primarily targets beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles and alleviation of bronchospasm . The compound’s mechanism involves the activation of cyclic adenosine monophosphate (cAMP) pathways, which play a crucial role in muscle relaxation.
Comparison with Similar Compounds
Ephedrine: Another sympathomimetic agent with bronchodilator properties.
Pseudoephedrine: Used as a decongestant and bronchodilator.
Phenylephrine: A selective alpha-adrenergic receptor agonist with vasoconstrictive properties.
Comparison:
Norbudrine vs. Ephedrine: this compound has a more potent bronchospasmolytic effect compared to ephedrine.
This compound vs. Pseudoephedrine: this compound is more effective in relaxing bronchial muscles, while pseudoephedrine is primarily used for nasal decongestion.
This compound vs. Phenylephrine: this compound targets beta-adrenergic receptors, whereas phenylephrine targets alpha-adrenergic receptors, leading to different therapeutic effects.
This compound’s unique ability to significantly relax bronchial muscles makes it a valuable compound in respiratory therapy, distinguishing it from other sympathomimetic agents.
Properties
IUPAC Name |
4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZNVCECJYMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864619 | |
| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127560-12-7 | |
| Record name | Norbudrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBUDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)

